5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonicacid
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Overview
Description
5-(Morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonic acid is a chemical compound that has garnered attention in scientific research due to its unique structure and diverse range of applications. This compound is characterized by the presence of a morpholine ring, a benzodiazole core, and sulfonic acid groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonic acid typically involves the reaction of morpholine with benzodiazole derivatives under specific conditionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonamide groups under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, substituted benzodiazoles, and other functionalized compounds that retain the core structure of the original molecule .
Scientific Research Applications
5-(Morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonic acid groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(Morpholine-4-sulfonyl)-1H-indole-2,3-dione: This compound shares the morpholine and sulfonyl groups but has an indole core instead of a benzodiazole core.
4-(Morpholine-4-sulfonyl)-phenol: This compound has a phenol group in place of the benzodiazole core.
Uniqueness
The uniqueness of 5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonic acid lies in its combination of the benzodiazole core with morpholine and sulfonic acid groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C11H13N3O6S2 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
6-morpholin-4-ylsulfonyl-1H-benzimidazole-2-sulfonic acid |
InChI |
InChI=1S/C11H13N3O6S2/c15-21(16,14-3-5-20-6-4-14)8-1-2-9-10(7-8)13-11(12-9)22(17,18)19/h1-2,7H,3-6H2,(H,12,13)(H,17,18,19) |
InChI Key |
AKCRJNINNIQHKV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(N3)S(=O)(=O)O |
Origin of Product |
United States |
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